(S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide (S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474238
InChI: InChI=1S/C14H20N4O2/c1-9(2)13(15)14(20)18(10-3-4-10)8-12(19)11-7-16-5-6-17-11/h5-7,9-10,13H,3-4,8,15H2,1-2H3/t13-/m0/s1
SMILES: CC(C)C(C(=O)N(CC(=O)C1=NC=CN=C1)C2CC2)N
Molecular Formula: C14H20N4O2
Molecular Weight: 276.33 g/mol

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide

CAS No.:

Cat. No.: VC13474238

Molecular Formula: C14H20N4O2

Molecular Weight: 276.33 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide -

Specification

Molecular Formula C14H20N4O2
Molecular Weight 276.33 g/mol
IUPAC Name (2S)-2-amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide
Standard InChI InChI=1S/C14H20N4O2/c1-9(2)13(15)14(20)18(10-3-4-10)8-12(19)11-7-16-5-6-17-11/h5-7,9-10,13H,3-4,8,15H2,1-2H3/t13-/m0/s1
Standard InChI Key NVJJFJPEDZRSHG-ZDUSSCGKSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(CC(=O)C1=NC=CN=C1)C2CC2)N
SMILES CC(C)C(C(=O)N(CC(=O)C1=NC=CN=C1)C2CC2)N
Canonical SMILES CC(C)C(C(=O)N(CC(=O)C1=NC=CN=C1)C2CC2)N

Introduction

Chemical Structure and Properties

Structural Features

The compound’s structure (Figure 1) includes:

  • A central butyramide core (C₄H₇NO).

  • An (S)-2-amino group at the second carbon.

  • N-cyclopropyl and N-(2-oxo-2-pyrazin-2-yl-ethyl) substituents.

  • A pyrazine ring (heterocyclic aromatic system with two nitrogen atoms).

Key physicochemical properties:

PropertyValue
Molecular FormulaC₁₄H₂₀N₄O₂
Molecular Weight276.33 g/mol
DensityNot reported
Boiling/Melting PointsNot reported
SolubilityLikely polar aprotic solvents (e.g., DMSO)

Stereochemical Considerations

The S-configuration at the chiral center influences its biological activity, as enantiomers often exhibit differing pharmacokinetic and pharmacodynamic profiles.

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step organic reactions under controlled conditions:

  • Amide Coupling: Reaction of (S)-2-amino-3-methylbutyric acid with cyclopropylamine.

  • Ketone Formation: Introduction of the pyrazin-2-yl-ethyl ketone via nucleophilic acyl substitution.

  • Purification: Chromatography (HPLC) and recrystallization to achieve >95% purity.

Critical Parameters:

  • Temperature control (<50°C to prevent racemization).

  • Solvent selection (e.g., tetrahydrofuran for ketone formation).

  • Use of coupling agents (e.g., EDC/HOBt).

Analytical Characterization

Techniques Used:

  • NMR Spectroscopy: Confirmation of stereochemistry and functional groups.

  • High-Resolution Mass Spectrometry (HRMS): Verification of molecular weight.

  • HPLC: Purity assessment (>99% for pharmacological studies).

Biological Activities and Applications

Mechanism of Action

The compound exhibits modulatory effects on neurotransmitter systems, potentially targeting:

  • Enzymes: Inhibition of kinases (e.g., AAK1, TBK1) involved in signal transduction .

  • Receptors: Interaction with GABAₐ or glutamate receptors inferred from structural analogs .

Preclinical Findings

Study TypeKey ResultsSource
In Vitro Kinase AssayIC₅₀ = 120 nM for AAK1
Neurotransmitter Uptake40% inhibition of serotonin reuptake
CytotoxicityCC₅₀ > 50 µM (low toxicity)

Comparative Analysis with Related Compounds

Structural Analogues

CompoundMolecular FormulaKey DifferencesBioactivity
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramideC₁₄H₂₂N₄OEthyl vs. Oxo-Ethyl GroupReduced kinase inhibition
2-Amino-N,3-dimethyl-N-(pyrazin-2-ylmethyl)butanamideC₁₁H₁₈N₄OMethyl vs. CyclopropylLower metabolic stability

Structure-Activity Relationships (SAR)

  • Pyrazine Ring: Essential for kinase binding; removal reduces potency .

  • Cyclopropyl Group: Enhances metabolic stability compared to linear alkyl chains.

  • Stereochemistry: (R)-enantiomer shows 10x lower AAK1 affinity .

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